molecular formula C12H16BF4N3O3 B15289390 2,5-Dimethoxy-4-(morpholin-4-yl)benzenediazonium tetrafluoroborate CAS No. 52018-28-7

2,5-Dimethoxy-4-(morpholin-4-yl)benzenediazonium tetrafluoroborate

Cat. No.: B15289390
CAS No.: 52018-28-7
M. Wt: 337.08 g/mol
InChI Key: SRNKONGUKDFCLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dimethoxy-4-(morpholin-4-yl)benzenediazonium tetrafluoroborate is an organic compound with the chemical formula C12H16BF4N3O3. It is a diazonium salt that appears as a light yellow crystalline substance. This compound is soluble in water and various organic solvents .

Preparation Methods

The synthesis of 2,5-Dimethoxy-4-(morpholin-4-yl)benzenediazonium tetrafluoroborate typically involves the following steps :

    Reaction with Sodium Nitrite: 2,5-Dimethoxy-4-(morpholin-4-yl)benzene is reacted with sodium nitrite in an acidic medium to form the corresponding diazonium salt.

    Formation of Tetrafluoroborate Salt: The diazonium salt is then treated with tetrafluoroboric acid to yield this compound.

Chemical Reactions Analysis

2,5-Dimethoxy-4-(morpholin-4-yl)benzenediazonium tetrafluoroborate undergoes various chemical reactions, including :

    Substitution Reactions: It can participate in diazo coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.

    Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.

    Oxidation Reactions: Under certain conditions, the compound can undergo oxidation, although this is less common.

Common reagents used in these reactions include sodium nitrite, tetrafluoroboric acid, and various reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,5-Dimethoxy-4-(morpholin-4-yl)benzenediazonium tetrafluoroborate is widely used in scientific research, particularly in the fields of chemistry and materials science . Some of its applications include:

    Organic Synthesis: It serves as a source of diazonium ions for various organic synthesis reactions.

    Diazo Coupling Reactions: It is used to couple with other compounds to form new carbon-carbon or carbon-heteroatom bonds.

    Material Science: It is employed in the synthesis of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2,5-Dimethoxy-4-(morpholin-4-yl)benzenediazonium tetrafluoroborate involves the formation of diazonium ions, which are highly reactive intermediates in organic synthesis . These ions can undergo various reactions, such as coupling with other compounds to form new bonds. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

2,5-Dimethoxy-4-(morpholin-4-yl)benzenediazonium tetrafluoroborate can be compared with other diazonium salts, such as :

    2,5-Diethoxy-4-(morpholin-4-yl)benzenediazonium tetrafluoroborate: Similar in structure but with ethoxy groups instead of methoxy groups.

    2,5-Dibutoxy-4-(morpholin-4-yl)benzenediazonium tetrafluoroborate: Contains butoxy groups instead of methoxy groups.

The uniqueness of this compound lies in its specific reactivity and solubility properties, which make it suitable for certain applications in organic synthesis and materials science.

Properties

CAS No.

52018-28-7

Molecular Formula

C12H16BF4N3O3

Molecular Weight

337.08 g/mol

IUPAC Name

2,5-dimethoxy-4-morpholin-4-ylbenzenediazonium;tetrafluoroborate

InChI

InChI=1S/C12H16N3O3.BF4/c1-16-11-8-10(15-3-5-18-6-4-15)12(17-2)7-9(11)14-13;2-1(3,4)5/h7-8H,3-6H2,1-2H3;/q+1;-1

InChI Key

SRNKONGUKDFCLV-UHFFFAOYSA-N

Canonical SMILES

[B-](F)(F)(F)F.COC1=CC(=C(C=C1[N+]#N)OC)N2CCOCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.